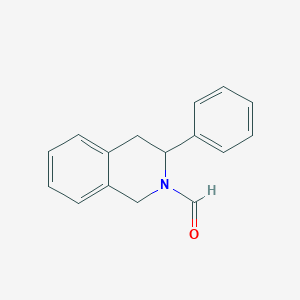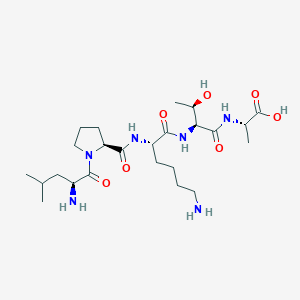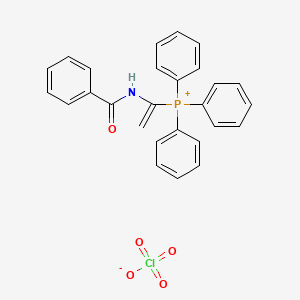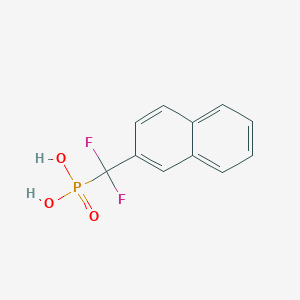![molecular formula C21H20SeSn B12551915 [2-(Dibenzo[b,d]selenophen-4-yl)phenyl](trimethyl)stannane CAS No. 143546-45-6](/img/structure/B12551915.png)
[2-(Dibenzo[b,d]selenophen-4-yl)phenyl](trimethyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dibenzo[b,d]selenophen-4-yl)phenylstannane is an organometallic compound that features a unique combination of selenium and tin atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dibenzo[b,d]selenophen-4-yl)phenylstannane typically involves the reaction of dibenzo[b,d]selenophene with a phenylstannane derivative under specific conditions. The reaction is often catalyzed by a transition metal catalyst, such as palladium or copper, to facilitate the formation of the desired product. The reaction conditions usually include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran or toluene.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions::
- Oxidation: 2-(Dibenzo[b,d]selenophen-4-yl)phenylstannane can undergo oxidation reactions, where the selenium atom is oxidized to form selenoxide or selenone derivatives.
- Reduction: The compound can also be reduced, typically using reducing agents like lithium aluminum hydride or sodium borohydride, to yield the corresponding selenide.
- Substitution: Substitution reactions can occur at the tin atom, where the trimethylstannyl group is replaced by other functional groups, such as halides or alkyl groups.
- Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
- Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
- Substitution: Halogenating agents like bromine or iodine can be used for substitution reactions.
- Oxidation: Selenoxide or selenone derivatives.
- Reduction: Selenide derivatives.
- Substitution: Various organotin compounds with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2-(Dibenzo[b,d]selenophen-4-yl)phenylstannane is used as a precursor for the synthesis of other organometallic compounds. It is also studied for its potential catalytic properties in organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for research in bioinorganic chemistry. It may be explored for its potential as a probe or inhibitor in biochemical studies.
Industry: In industry, 2-(Dibenzo[b,d]selenophen-4-yl)phenylstannane may be used in the development of advanced materials, such as semiconductors or conductive polymers, due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 2-(Dibenzo[b,d]selenophen-4-yl)phenylstannane involves its interaction with molecular targets through its selenium and tin atoms. These interactions can lead to the formation of coordination complexes or the activation of specific pathways. The compound’s effects are mediated by its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds::
- 2-(Dibenzo[b,d]thiophen-4-yl)phenylstannane: This compound is similar in structure but contains a sulfur atom instead of selenium.
- 2-(Dibenzo[b,d]furan-4-yl)phenylstannane: This compound contains an oxygen atom instead of selenium.
Uniqueness: The presence of selenium in 2-(Dibenzo[b,d]selenophen-4-yl)phenylstannane imparts unique electronic and chemical properties compared to its sulfur and oxygen analogs
Propiedades
Número CAS |
143546-45-6 |
|---|---|
Fórmula molecular |
C21H20SeSn |
Peso molecular |
470.1 g/mol |
Nombre IUPAC |
(2-dibenzoselenophen-4-ylphenyl)-trimethylstannane |
InChI |
InChI=1S/C18H11Se.3CH3.Sn/c1-2-7-13(8-3-1)14-10-6-11-16-15-9-4-5-12-17(15)19-18(14)16;;;;/h1-7,9-12H;3*1H3; |
Clave InChI |
ZFYIRBQTSSAQCL-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](C)(C)C1=CC=CC=C1C2=CC=CC3=C2[Se]C4=CC=CC=C34 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(E)-hydrazinylidenemethyl]-2,4-dimethyl-5-(trifluoromethyl)benzamide](/img/structure/B12551849.png)

![(Bicyclo[2.2.1]heptane-2,5-diyl)bis(trichlorosilane)](/img/structure/B12551864.png)

![Diethyl 2-[(2-methylpropyl)amino]-2-sulfanylideneethyl phosphate](/img/structure/B12551873.png)


![Benzenepropanal, 2-[2-(chloromethyl)-2-propenyl]-](/img/structure/B12551900.png)




![[Ethene-1,2-diyldi(3,1-phenylene)]bis(diphenylphosphane)](/img/structure/B12551942.png)
